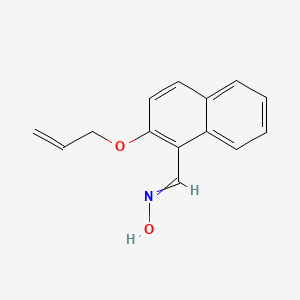
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime is a chemical compound with the molecular formula C14H12O2. It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Métodos De Preparación
The synthesis of 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime typically involves the following steps:
Análisis De Reacciones Químicas
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions include nitrile oxides, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic properties against cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in microbial growth and inflammation.
Pathways: It modulates oxidative stress pathways, leading to its antioxidant and cytotoxic effects.
Comparación Con Compuestos Similares
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime can be compared with other naphthalene derivatives such as:
1-Naphthalenecarboxaldehyde: Lacks the propenyloxy and oxime groups, resulting in different chemical properties and reactivity.
2-Naphthalenecarboxaldehyde: Similar structure but different substitution pattern, leading to variations in biological activity.
Naphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde or oxime, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
96601-26-2 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2 |
Clave InChI |
ZWZMXMHJPULWOB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


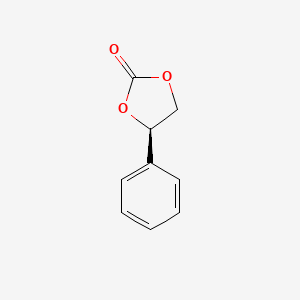
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
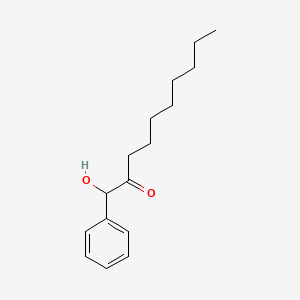
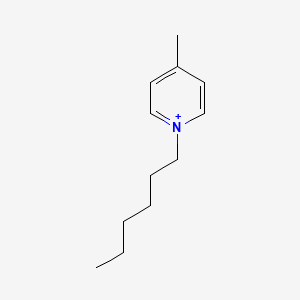
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
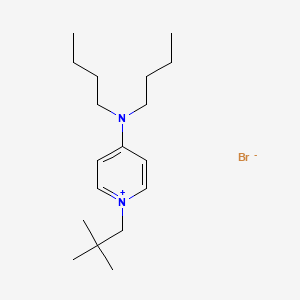
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
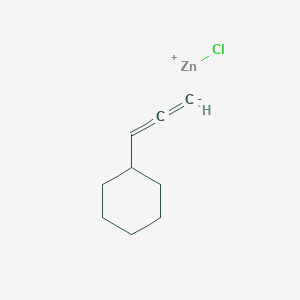
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
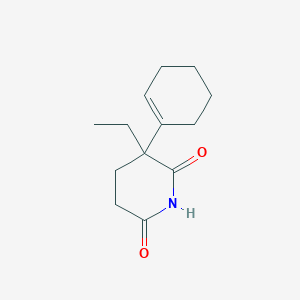
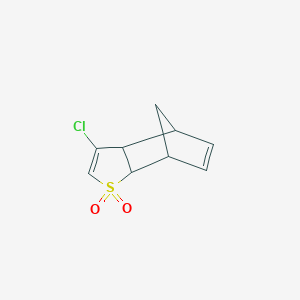
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
